REACTION_CXSMILES
|
CC[C@H]1[C@H]2C[C@H]([C@H](OC3C4C(=CC=CC=4)C(O[C@H](C4C=CN=C5C=4C=C(OC)C=C5)[C@@H]4N5C[C@H](CC)[C@@H](CC5)C4)=NN=3)C3C=CN=C4C=3C=C(OC)C=C4)N(CC2)C1.[CH3:59][C:60]1[CH:65]=[CH:64][C:63]([S:66]([N-:69][Cl:70])(=[O:68])=[O:67])=[CH:62][CH:61]=1.O.O.O.[Na+].S([O-])([O-])=O.[Na+].[Na+].CC1C=CC(S(N)(=O)=O)=CC=1>C(#N)C.O.C(#N)C.O>[CH3:59][C:60]1[CH:65]=[CH:64][C:63]([S:66]([NH:69][Cl:70])(=[O:68])=[O:67])=[CH:62][CH:61]=1 |f:1.2.3.4.5,6.7.8,12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N.O
|
Name
|
(DHQ)2 -PHAL
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
CC[C@@H]1CN2CC[C@@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC
|
Name
|
olefin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Chloramine-T trihydrate
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]
|
Name
|
K2OsO2 (OH)4
|
Quantity
|
41.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
proceeded to completion over the course of about one and half hours at room temperature
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (3×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
the solvent concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)NCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |